10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole
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Overview
Description
10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole is a heterocyclic compound that features a unique structure combining a carbazole core with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a carbazole derivative with a suitable oxadiazole precursor. The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts such as hydrochloric acid (HCl) at controlled temperatures ranging from 0°C to 110°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: NaBH4 in an appropriate solvent like ethanol.
Substitution: Various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent, showing activity against various bacterial and viral pathogens.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Agricultural Chemistry: Derivatives of oxadiazole have shown promise as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of pathogens by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Carbazole Derivatives: Compounds with a carbazole core are known for their applications in organic electronics and medicinal chemistry.
Uniqueness
10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole is unique due to its combined structure of carbazole and oxadiazole, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H15N3O |
---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
10-benzyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-a]carbazole |
InChI |
InChI=1S/C19H15N3O/c1-2-6-13(7-3-1)12-22-17-9-5-4-8-14(17)15-10-11-16-18(19(15)22)21-23-20-16/h1-9H,10-12H2 |
InChI Key |
WHMDSTSMZBRAOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NON=C2C3=C1C4=CC=CC=C4N3CC5=CC=CC=C5 |
Origin of Product |
United States |
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